(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one
Description
Properties
IUPAC Name |
(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39NO3/c1-3-24-39(25-23-30-15-8-5-9-16-30)27-36(41)37(38(42)43-39)35(4-2)33-21-14-22-34(26-33)40(28-31-17-10-6-11-18-31)29-32-19-12-7-13-20-32/h5-22,26,35,41H,4,23,25,27-29H2,1-2H3/t35?,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDVQNNCQVMKOI-ZOMBWJMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(CC(OC4=O)(CCC5=CC=CC=C5)C#CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(C[C@](OC4=O)(CCC5=CC=CC=C5)C#CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a pyranone core with various substituents that contribute to its biological activity. The presence of the dibenzylamino group and phenylethyl moiety are particularly noteworthy as they may influence the compound's interaction with biological targets.
Structural Formula
Chemical Structure
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of chromone and pyranone have been shown to scavenge free radicals effectively, suggesting that our compound may possess similar capabilities.
Anti-inflammatory Effects
In vitro studies have demonstrated that certain derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, indicating potential anti-inflammatory effects. The ability to suppress NO production is crucial in managing inflammatory responses.
Cytotoxicity Studies
Cytotoxicity assays reveal that some related compounds do not induce significant cytotoxicity in various cell lines, which is a favorable characteristic for therapeutic applications. However, specific studies on our compound need to be conducted to ascertain its safety profile.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of NO production | |
| Cytotoxicity | Low cytotoxicity in cell lines |
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| 7-methoxy-2-(2-phenylethyl)chromone | Chromone derivative | 25 | Anti-inflammatory |
| 6,7-dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone | Chromone derivative | 15 | Anti-inflammatory |
| (2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one | Pyranone derivative | TBD | TBD |
Case Study 1: Antioxidant Potential
A study focusing on the antioxidant properties of similar pyranone compounds demonstrated their ability to reduce oxidative stress markers in cellular models. These findings suggest that our compound may also exhibit protective effects against oxidative damage.
Case Study 2: Anti-inflammatory Mechanism
In a recent investigation, the anti-inflammatory mechanism of a related chromone derivative was elucidated, showing that it inhibited NF-kB activation pathways in macrophages. This mechanism could be relevant for understanding how our compound might exert similar effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Flexibility : The pyran-6-one core in the target compound differs from Tipranavir’s dihydro-pyrone, which lacks the conjugated double bond system. This may influence electronic properties and binding interactions .
Hydroxy Group Role : The 4-hydroxy group in both the target compound and Tipranavir is critical for hydrogen-bonding interactions. In Tipranavir, this group binds directly to the HIV protease active site .
Substituent Diversity: The target compound’s dibenzylamino-phenylpropyl chain introduces bulkier aromatic and amine groups compared to Tipranavir’s sulfonamide or compound 20’s tert-butyl-phenyl group. This could affect solubility and membrane permeability .
Hydrogen-Bonding and Crystallography
- The 4-hydroxy group in the target compound is expected to participate in hydrogen-bonding networks, analogous to patterns observed in pyrrol-2-ones (e.g., compound 20) and Tipranavir .
- Graph set analysis (as per Etter’s formalism) could predict dimeric or chain motifs in its crystal structure, influencing stability and formulation .
Research Findings and Implications
Antiviral Potential: Structural parallels to Tipranavir suggest the target compound may inhibit viral proteases or polymerases. However, the absence of a sulfonamide group (critical for Tipranavir’s activity) implies a different mechanism .
SAR Insights: Bulky substituents (e.g., dibenzylamino-phenylpropyl) may enhance target selectivity but reduce solubility.
Synthetic Challenges : The steric hindrance from multiple aromatic groups complicates purification and crystallization, necessitating advanced techniques like those implemented in SHELX-based refinements .
Preparation Methods
Dieckmann Cyclization of δ-Keto Esters
A δ-keto ester intermediate, such as ethyl 5-oxohexanoate, undergoes base-mediated cyclization to form the pyranone skeleton. For example:
This method provides the core structure but requires subsequent functionalization.
Claisen Condensation for Ring Formation
Alternative approaches utilize Claisen condensation between acetylated intermediates and ester enolates. For instance, reaction of 3-acetyl-4-hydroxy-6-(2-phenylethyl)pyran-2-one with ethyl propiolate under basic conditions yields the propynyl-substituted pyranone.
Installation of the 3-(Dibenzylamino)phenylpropyl Substituent
Alkylation of Pyranone Intermediates
A halogenated pyranone (e.g., 5-bromo derivative) reacts with 3-(dibenzylamino)phenylpropylmagnesium bromide in a Kumada coupling:
\text{5-Bromo-pyranone} + \text{Grignard Reagent} \xrightarrow{\text{Pd(dba)_2}} \text{C5-Alkylated Product}
Yields range from 65–80% with careful control of temperature (−10°C to 25°C).
Buchwald-Hartwig Amination
For late-stage functionalization, palladium-catalyzed amination introduces the dibenzylamino group. Using Pd(OAc)₂ and Xantphos, a brominated pyranone precursor couples with dibenzylamine at 100°C in toluene, achieving 70–85% yields.
Stereoselective Introduction of 2-Phenylethyl and Propynyl Groups
Asymmetric Alkylation for 2R Configuration
Chiral auxiliaries, such as Evans oxazolidinones, enable stereocontrol at C2. For example:
Sonogashira Coupling for Propynyl Attachment
A terminal alkyne (e.g., prop-1-yne) couples with a 2-iodopyranone derivative under Sonogashira conditions:
Typical yields span 58–102%, with higher efficiencies in anhydrous DMF.
Optimization of Reaction Conditions and Purification
Solvent and Catalyst Screening
Purification Techniques
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Flash Chromatography : Silica gel with EtOAc/MeOH (95:5) resolves polar byproducts.
-
Recrystallization : Isopropanol/water mixtures yield high-purity crystals (mp 168–170°C).
Case Study: Multigram Synthesis from Patent Data
A synthesis described in US9522894B2 involves:
-
Step 1 : Dieckmann cyclization of ethyl 5-oxo-6-(2-phenylethyl)hexanoate (72% yield).
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Step 2 : Pd-mediated alkylation with 3-(dibenzylamino)phenylpropylzinc chloride (68% yield).
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Step 3 : Sonogashira coupling with propyne (82% yield).
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Step 4 : Chiral resolution via HPLC (Chiralpak IA column, 98% ee).
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky substituents at C2 slow coupling rates; elevated temperatures (80°C) improve kinetics.
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Oxidation Sensitivity : Hydroxyl groups are protected as TBS ethers during propynylation.
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Byproduct Formation : Excess alkyne (1.5 eq.) minimizes diyne byproducts in Sonogashira reactions .
Q & A
Q. How can synthesis protocols for this compound be optimized to improve yield and purity?
Q. What analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer: A multi-technique approach is critical:
- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm the (2R) configuration .
- NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 and COSY to assign proton environments and coupling patterns (e.g., prop-1-ynyl group at δ 2.1–2.3 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 568.2452) .
Q. How can hydrogen bonding patterns be analyzed to predict molecular aggregation?
Methodological Answer: Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D, S, R motifs):
- Identify donor-acceptor pairs (e.g., 4-hydroxy group as donor, pyran-6-one oxygen as acceptor) .
- Use Mercury software to calculate bond distances (e.g., O–H···O ≈ 2.7–2.9 Å) and angles (>150°) .
- Correlate patterns with solubility (e.g., strong intramolecular H-bonds reduce crystallinity) .
Advanced Research Questions
Q. How can contradictions between spectral data and crystallographic results be resolved?
Methodological Answer: Discrepancies often arise from dynamic vs. static structures:
- Dynamic NMR : Variable-temperature studies to detect conformational exchange (e.g., propyl chain rotation) .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinning ratios and resolve overlapping electron density .
- DFT Calculations : Compare computed NMR shifts (e.g., Gaussian09) with experimental data to validate crystallographic models .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Common issues include:
Q. How can structure-activity relationships (SAR) be explored computationally for this compound?
Methodological Answer: Combine molecular docking and MD simulations :
- Docking (AutoDock Vina) : Screen against targets (e.g., kinases) using the dibenzylamino group as a key pharmacophore .
- MD (GROMACS) : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) to assess binding modes .
- QSAR Models : Corporate logP, polar surface area, and H-bond donor counts to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
